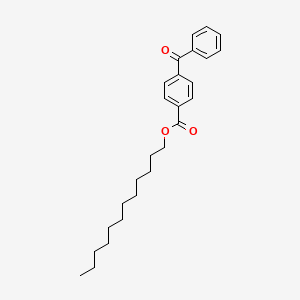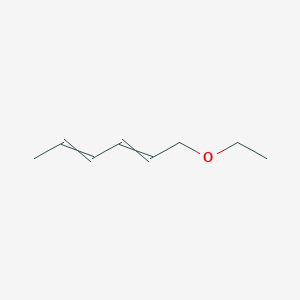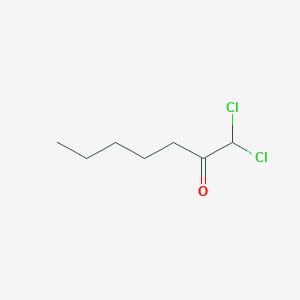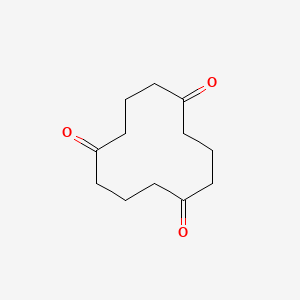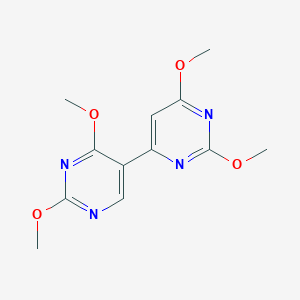
4,5'-Bipyrimidine, 2,2',4',6-tetramethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5’-Bipyrimidine, 2,2’,4’,6-tetramethoxy- is a chemical compound with the molecular formula C12H14N4O4 It is a derivative of bipyrimidine, characterized by the presence of four methoxy groups attached to the pyrimidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5’-Bipyrimidine, 2,2’,4’,6-tetramethoxy- typically involves the reaction of 4,5’-bipyrimidine with methoxy-substituted reagents under controlled conditions. One common method involves the use of methyl iodide as a methylating agent. The reaction proceeds through successive methylation steps, leading to the formation of the tetramethoxy derivative .
Industrial Production Methods
While specific industrial production methods for 4,5’-Bipyrimidine, 2,2’,4’,6-tetramethoxy- are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,5’-Bipyrimidine, 2,2’,4’,6-tetramethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various substituted bipyrimidine derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
4,5’-Bipyrimidine, 2,2’,4’,6-tetramethoxy- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a precursor in various chemical processes.
Wirkmechanismus
The mechanism of action of 4,5’-Bipyrimidine, 2,2’,4’,6-tetramethoxy- involves its interaction with specific molecular targets. The methoxy groups enhance its ability to interact with enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bipyrimidine: Similar in structure but lacks the methoxy groups.
2,2’-Bipyrimidine: Another derivative with different substitution patterns.
4,5’-Bipyrimidine, 2,2’,4’,6-tetrachloro-: A chlorinated analogue with distinct chemical properties.
Uniqueness
These groups enhance its solubility and ability to participate in various chemical reactions, making it a valuable compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
56686-17-0 |
|---|---|
Molekularformel |
C12H14N4O4 |
Molekulargewicht |
278.26 g/mol |
IUPAC-Name |
4-(2,4-dimethoxypyrimidin-5-yl)-2,6-dimethoxypyrimidine |
InChI |
InChI=1S/C12H14N4O4/c1-17-9-5-8(14-12(15-9)20-4)7-6-13-11(19-3)16-10(7)18-2/h5-6H,1-4H3 |
InChI-Schlüssel |
YUKGMTKTXANWIK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=NC(=C1)C2=CN=C(N=C2OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[(2,4-Dinitrophenyl)methylene]bis(2,4-dimethoxybenzene)](/img/structure/B14633767.png)
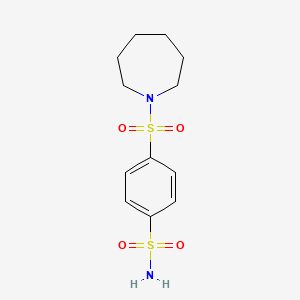
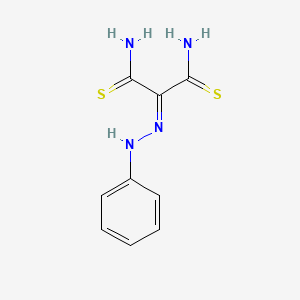
![2,3-Diphenyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14633795.png)


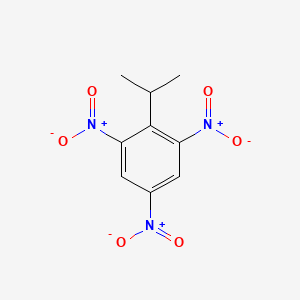
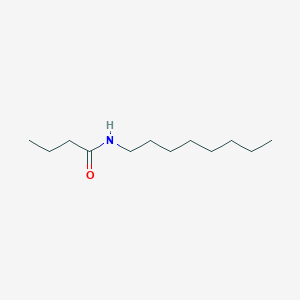
![(Chloromethyl)(dimethyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14633827.png)

